N1-(3-Chloropropyl)-N1,N3,N3-trimethylpropane-1,3-diamine
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Overview
Description
N1-(3-Chloropropyl)-N1,N3,N3-trimethylpropane-1,3-diamine is an organic compound with a unique structure that includes a chloropropyl group and three methyl groups attached to a propane-1,3-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-Chloropropyl)-N1,N3,N3-trimethylpropane-1,3-diamine typically involves the reaction of N1,N3,N3-trimethylpropane-1,3-diamine with 3-chloropropyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
N1-(3-Chloropropyl)-N1,N3,N3-trimethylpropane-1,3-diamine can undergo various chemical reactions, including:
Substitution Reactions: The chloropropyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of secondary or tertiary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and alcohols. These reactions are typically carried out in polar solvents such as ethanol or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or peracids are used under mild conditions to avoid over-oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azido derivatives, thiocyanate derivatives, and alkoxy derivatives.
Oxidation Reactions: Products include amine oxides and other oxidized forms.
Reduction Reactions: Products include secondary and tertiary amines.
Scientific Research Applications
N1-(3-Chloropropyl)-N1,N3,N3-trimethylpropane-1,3-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N1-(3-Chloropropyl)-N1,N3,N3-trimethylpropane-1,3-diamine involves its interaction with specific molecular targets and pathways. The chloropropyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The trimethyl groups may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
N1-(3-Chlorophenyl)propane-1,3-diamine: This compound has a similar structure but with a chlorophenyl group instead of a chloropropyl group.
N1,N3,N3-Trimethylpropane-1,3-diamine: This compound lacks the chloropropyl group, making it less reactive in substitution reactions.
Uniqueness
N1-(3-Chloropropyl)-N1,N3,N3-trimethylpropane-1,3-diamine is unique due to the presence of both the chloropropyl and trimethyl groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C9H21ClN2 |
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Molecular Weight |
192.73 g/mol |
IUPAC Name |
N'-(3-chloropropyl)-N,N,N'-trimethylpropane-1,3-diamine |
InChI |
InChI=1S/C9H21ClN2/c1-11(2)7-5-9-12(3)8-4-6-10/h4-9H2,1-3H3 |
InChI Key |
BSIFMZSLOCLITD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN(C)CCCCl |
Origin of Product |
United States |
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